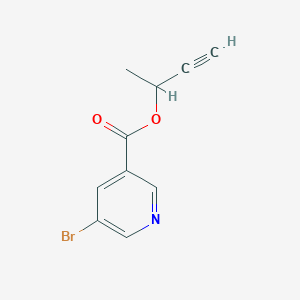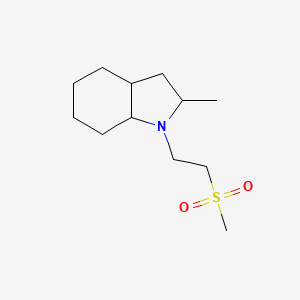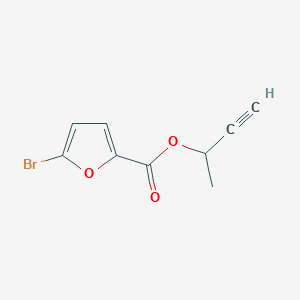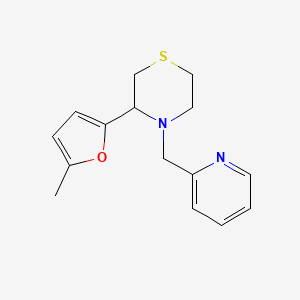
But-3-yn-2-yl 5-bromopyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
But-3-yn-2-yl 5-bromopyridine-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a derivative of pyridine, which is a heterocyclic organic compound that is widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Wissenschaftliche Forschungsanwendungen
But-3-yn-2-yl 5-bromopyridine-3-carboxylate has been studied for its potential applications in various fields of scientific research. In the field of medicinal chemistry, this compound has shown promising results as a potential anticancer agent. Studies have shown that it can induce apoptosis in cancer cells by inhibiting the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Additionally, But-3-yn-2-yl 5-bromopyridine-3-carboxylate has been studied for its potential use as a fluorescent probe for detecting reactive oxygen species (ROS) in biological systems. This compound has a unique fluorescence property that allows it to selectively detect ROS in cells and tissues.
Wirkmechanismus
The mechanism of action of But-3-yn-2-yl 5-bromopyridine-3-carboxylate involves its interaction with specific biological targets, such as HDACs and ROS. In the case of HDAC inhibition, this compound binds to the active site of HDAC enzymes and prevents them from deacetylating histone proteins. This leads to the accumulation of acetylated histones, which can alter the expression of genes involved in cell growth and survival. In the case of ROS detection, But-3-yn-2-yl 5-bromopyridine-3-carboxylate undergoes a specific chemical reaction with ROS, which results in the emission of fluorescence. This property allows for the selective detection of ROS in biological systems.
Biochemical and Physiological Effects
The biochemical and physiological effects of But-3-yn-2-yl 5-bromopyridine-3-carboxylate are dependent on its specific application. In the case of HDAC inhibition, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, it has been shown to have anti-inflammatory effects in certain disease models. In the case of ROS detection, But-3-yn-2-yl 5-bromopyridine-3-carboxylate has been used to study the role of ROS in various biological processes, such as aging, neurodegenerative diseases, and cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using But-3-yn-2-yl 5-bromopyridine-3-carboxylate in lab experiments include its unique properties, such as its fluorescence property and HDAC inhibition activity. These properties allow for the selective detection of ROS and the induction of apoptosis in cancer cells, respectively. Additionally, the synthesis method for this compound has been optimized to achieve high yields and purity. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of But-3-yn-2-yl 5-bromopyridine-3-carboxylate. In the field of medicinal chemistry, there is a need for further studies to optimize the structure-activity relationship of this compound and to develop more potent HDAC inhibitors. Additionally, there is a need for further studies to fully understand the mechanism of action of this compound and its potential side effects. In the field of ROS detection, there is a need for further studies to develop more selective and sensitive fluorescent probes for detecting ROS in biological systems. Overall, the study of But-3-yn-2-yl 5-bromopyridine-3-carboxylate has the potential to lead to the development of new therapies and diagnostic tools for various diseases.
Synthesemethoden
The synthesis of But-3-yn-2-yl 5-bromopyridine-3-carboxylate involves the reaction of 5-bromopyridine-3-carboxylic acid with propargyl alcohol in the presence of a dehydrating agent, such as thionyl chloride. The resulting intermediate is then treated with sodium hydride and 1,2-dibromoethane to yield the final product. This synthesis method has been optimized to achieve high yields and purity of the compound.
Eigenschaften
IUPAC Name |
but-3-yn-2-yl 5-bromopyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-3-7(2)14-10(13)8-4-9(11)6-12-5-8/h1,4-7H,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYYSDQWGXNWCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)OC(=O)C1=CC(=CN=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
But-3-yn-2-yl 5-bromopyridine-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[4-[1-(3-Methylphenyl)ethyl]piperazin-1-yl]propan-1-one](/img/structure/B7586338.png)

![But-3-yn-2-yl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B7586350.png)
![2-[2-(2,4-Dimethylphenyl)morpholin-4-yl]acetamide](/img/structure/B7586356.png)
![3-[2-(2,4-Dimethylphenyl)morpholin-4-yl]-1-methylpyrrolidin-2-one](/img/structure/B7586369.png)

![2-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7586372.png)

![1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine](/img/structure/B7586381.png)
